1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol, specifically its radiolabeled forms like [¹⁸F]1 and [³H]1, shows promise as a potential positron emission tomography (PET) radiotracer for imaging tau pathology in the brain [].
Tau Imaging: In preclinical studies, [¹⁸F]1 and [³H]1 exhibited binding affinity to tau aggregates in post-mortem brain tissue from Alzheimer’s disease (AD), progressive supranuclear palsy (PSP), and corticobasal degeneration (CBD) patients []. Notably, they showed a higher binding affinity for 4R-tau, a specific conformation of tau protein associated with these diseases.
Diagnostic Potential: The ability to visualize and quantify tau aggregates in the living brain could be invaluable for the early diagnosis of tauopathies, as well as for monitoring disease progression and the effectiveness of potential therapies [].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: